molecular formula C7H4BrF2NO2 B2921678 1-Bromo-4-(difluoromethyl)-2-nitrobenzene CAS No. 1261614-43-0

1-Bromo-4-(difluoromethyl)-2-nitrobenzene

Cat. No.: B2921678
CAS No.: 1261614-43-0
M. Wt: 252.015
InChI Key: ZSKLYQJCOWESJR-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(difluoromethyl)-2-nitrobenzene typically involves the bromination of 4-(difluoromethyl)-2-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions where the difluoromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Reduction: Formation of 1-Bromo-4-(difluoromethyl)-2-aminobenzene.

    Oxidation: Formation of 1-Bromo-4-(difluoromethyl)-2-carboxybenzene.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive compounds for drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the difluoromethyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(difluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-2-nitrobenzene: Lacks the difluoromethyl group, resulting in different physical and chemical properties.

    4-Bromo-2-nitrotoluene: Contains a methyl group instead of a difluoromethyl group, affecting its reactivity and applications.

Uniqueness

1-Bromo-4-(difluoromethyl)-2-nitrobenzene is unique due to the presence of both the difluoromethyl and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(difluoromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKLYQJCOWESJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261614-43-0
Record name 1-bromo-4-(difluoromethyl)-2-nitrobenzene
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